molecular formula C17H20ClF3N2O3 B5053338 methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B5053338
M. Wt: 392.8 g/mol
InChI Key: RJVDERXUBBRZTM-XEZPLFJOSA-N
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Description

Methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique stereochemistry and the presence of various functional groups, including a chlorophenyl group, a trifluoroethylcarbamoyl group, and a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Addition of the Trifluoroethylcarbamoyl Group: This can be done using reagents like trifluoroethyl isocyanate.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic ring.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups and stereochemistry make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this one are often studied for their potential biological activities. They may be screened for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, such compounds are investigated for their potential as drug candidates. Their interactions with biological targets can lead to the development of new therapeutic agents.

Industry

In the industrial sector, these compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the trifluoroethylcarbamoyl group suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S,5R)-5-(4-bromophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate
  • Methyl (2S,4S,5R)-5-(4-fluorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate

Uniqueness

The uniqueness of methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the chlorophenyl group and the trifluoroethylcarbamoyl group may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N2O3/c1-16(15(25)26-3)8-12(14(24)22-9-17(19,20)21)13(23(16)2)10-4-6-11(18)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,22,24)/t12-,13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVDERXUBBRZTM-XEZPLFJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=C(C=C2)Cl)C(=O)NCC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)Cl)C(=O)NCC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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